molecular formula C18H20F3N3O5S2 B3642475 N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B3642475
M. Wt: 479.5 g/mol
InChI Key: UQVDWQUNZRFLNR-UHFFFAOYSA-N
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Description

N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as sulfonamides and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)aniline with methylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 3-(trifluoromethyl)phenyl methylsulfonamide.

    Coupling Reaction: The intermediate is then coupled with 3-(methyl(methylsulfonyl)amino)phenylglycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as bromine (Br~2~) or chlorosulfonic acid (HSO~3~Cl) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide groups would yield sulfonic acids, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it suitable for the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

    Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with amino acid residues in proteins, while the trifluoromethyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): This compound shares the trifluoromethyl and sulfonamide groups but differs in its overall structure.

    N-(4-Methylsulfonylphenyl)glycine: Similar in having a sulfonamide group but lacks the trifluoromethyl group.

Uniqueness

N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both sulfonamide and trifluoromethyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O5S2/c1-23(30(2,26)27)15-8-5-7-14(11-15)22-17(25)12-24(31(3,28)29)16-9-4-6-13(10-16)18(19,20)21/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVDWQUNZRFLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
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N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
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N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
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N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
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N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
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N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

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